molecular formula C13H6Cl3NO5 B8474898 2-Nitro-5-(2,4,6-trichlorophenoxy)benzoic acid CAS No. 51282-59-8

2-Nitro-5-(2,4,6-trichlorophenoxy)benzoic acid

Cat. No. B8474898
CAS RN: 51282-59-8
M. Wt: 362.5 g/mol
InChI Key: CNCNJLDAXNGLQX-UHFFFAOYSA-N
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Patent
US04285723

Procedure details

The product from paragraph (a) (6.86 g) in ethanol (50 ml) was heated and stirred with a solution of sodium hydroxide (0.8 g) in water (10 ml) at 60°-70° C. for 4 hours. The mixture was then cooled and the ethanol removed under reduced pressure. The residue was diluted to 100 ml with water and brought to pH 2 with concentrated hydrochloric acid. The solid which separated was collected and recrystallised from toluene to give the required benzoic acid derivative (4.26 g) with a melting point of 192°-192.5° C.
Name
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:12]([O:15][C:16]2[C:21]([Cl:22])=[CH:20][C:19]([Cl:23])=[CH:18][C:17]=2[Cl:24])=[CH:11][C:5]=1[C:6]([O:8]CC)=[O:7])([O-:3])=[O:2].[OH-].[Na+]>C(O)C.O>[N+:1]([C:4]1[CH:14]=[CH:13][C:12]([O:15][C:16]2[C:17]([Cl:24])=[CH:18][C:19]([Cl:23])=[CH:20][C:21]=2[Cl:22])=[CH:11][C:5]=1[C:6]([OH:8])=[O:7])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
6.86 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OCC)C=C(C=C1)OC1=C(C=C(C=C1Cl)Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the ethanol removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted to 100 ml with water
CUSTOM
Type
CUSTOM
Details
The solid which separated
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallised from toluene

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)OC1=C(C=C(C=C1Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.26 g
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.